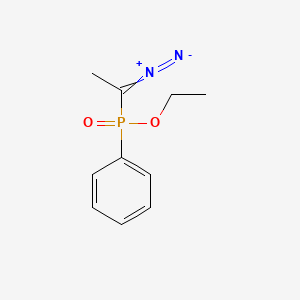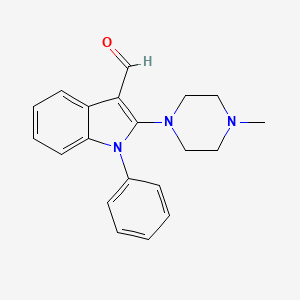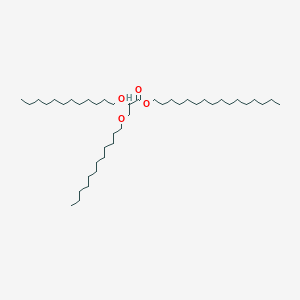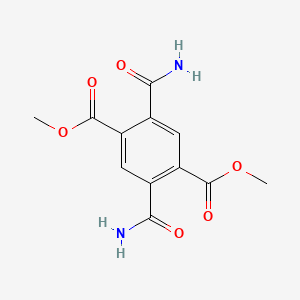
Ethyl (1-diazoethyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-diazoethyl)phenylphosphinate is an organophosphorus compound that features a diazo group attached to an ethyl phenylphosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (1-diazoethyl)phenylphosphinate can be synthesized through a multi-step process involving the reaction of ethyl phenylphosphinate with diazo compounds. One common method involves the reaction of ethyl phenylphosphinate with ethyl diazoacetate under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production methods would likely involve continuous-flow microreactor technology. This approach offers advantages such as improved safety, efficient heat transfer, and precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-diazoethyl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl (1-diazoethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cycloaddition and insertion reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its reactivity with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (1-diazoethyl)phenylphosphinate involves the generation of reactive intermediates, such as carbenes, which can insert into various chemical bonds. These intermediates can react with molecular targets, including enzymes and other biomolecules, leading to modifications that are useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Ethyl diazoacetate
- Phenylphosphinic acid
- Ethyl phenylphosphinate
Uniqueness
Ethyl (1-diazoethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research .
Propiedades
Número CAS |
63469-88-5 |
|---|---|
Fórmula molecular |
C10H13N2O2P |
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
[1-diazoethyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-14-15(13,9(2)12-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
SYGCQACBFHKKNI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)

![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)




